3-(4-Methoxyphenyl)pyrrolidin-2-one
Description
Overview of the Chemical Significance of Pyrrolidinone Scaffolds in Organic Synthesis
The pyrrolidinone ring, a five-membered lactam, is a fundamental heterocyclic motif that serves as a cornerstone in the synthesis of numerous organic molecules. frontiersin.orgresearchgate.net Its importance is underscored by its presence in a vast number of pharmacologically active compounds and natural alkaloids. frontiersin.orgnih.gov The pyrrolidine (B122466) scaffold's sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a desirable trait in the design of drug candidates. nih.gov This non-planar structure, which can undergo "pseudorotation," provides increased three-dimensional coverage, enhancing potential interactions with biological targets. nih.gov
The versatility of the pyrrolidinone scaffold is further demonstrated by its role as a building block in asymmetric synthesis, where it can act as a chiral controller, catalyst, or ligand. researchgate.net The development of efficient synthetic methods to construct and functionalize the pyrrolidinone backbone is an active area of research, with techniques like 1,3-dipolar cycloadditions and intramolecular cyclizations being commonly employed. nih.gov
Historical Context of Pyrrolidinone Derivative Development in Academic Research
Research into pyrrolidone derivatives has a history spanning several decades. nih.gov Initial investigations in the late 1960s, pioneered by C. Giurgea, led to the development of piracetam (B1677957) and the coining of the term "nootropic" to describe compounds that enhance learning and memory. nih.gov This early work laid the foundation for exploring the broader therapeutic potential of this class of compounds.
Over the years, synthetic chemists have developed numerous methods for the preparation of pyrrolidinone derivatives. researchgate.net These methods include the lactamization of precursors like γ-butyrolactone and the use of multicomponent reactions. researchgate.netrsc.org The continuous development of synthetic strategies, including microwave-assisted organic synthesis (MAOS), has not only increased efficiency but also aligned with the principles of green chemistry. nih.gov
Contemporary Relevance of Substituted Pyrrolidinones in Advanced Chemical Applications
In modern chemical research, substituted pyrrolidinones are recognized for their diverse pharmacological activities, including potential antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.govontosight.airesearchgate.net The pyrrolidinone nucleus is considered a versatile lead compound for designing potent bioactive agents. researchgate.netresearchgate.net
Recent studies have highlighted the role of pyrrolidinone derivatives in various advanced applications. For instance, they are being investigated as inhibitors of enzymes like P. aeruginosa PBP3 and ENPP1, which are relevant in the development of new antibacterial agents and cancer immunotherapies, respectively. nih.govacs.orgacs.org Furthermore, the pyrrolidinone scaffold is utilized in the design of organocatalysts for asymmetric synthesis and in the development of novel materials. mdpi.comresearchgate.net The ability to introduce a wide range of substituents onto the pyrrolidinone ring allows for the fine-tuning of its chemical and physical properties for specific applications. acs.org
Specific Focus on 3-(4-Methoxyphenyl)pyrrolidin-2-one (B6256155) and its Structural Analogues within Current Research Paradigms
The compound this compound belongs to the class of 3-arylpyrrolidin-2-ones. While specific research on this exact molecule is not extensively documented in the provided search results, its structural motifs are present in various compounds of interest. The methoxyphenyl group is a common feature in many biologically active molecules. ontosight.aimdpi.com
Structural analogues, such as 1-(4-Methoxyphenyl)pyrrolidin-2-one (B1360219), have been synthesized and are subjects of interest in organic and medicinal chemistry. ontosight.ai The synthesis of such compounds can involve the reaction of a substituted aniline (B41778) with a suitable pyrrolidinone precursor. ontosight.ai Research on related structures, like 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, has shown that these molecules can exhibit biological activities. nih.gov
Recent research has explored the synthesis of various substituted pyrrolidinones, including those with aryl groups at different positions. For example, cobalt-catalyzed reductive coupling reactions have been used to synthesize chiral amides from N-aryl substituted pyrrolidinones. acs.org Furthermore, the synthesis of functionalized pyrrolidinones via cascade reactions of arylsulfonamides with cyclopropane (B1198618) diesters has been reported, showcasing methods to introduce aryl groups at the α-position. acs.org The study of 3-substituted pyrrolidines and their conversion to different regioisomeric hydrazones highlights the complex reactivity of this scaffold. acs.org
The interest in pyrrolidine-based compounds continues to grow, with ongoing efforts to develop novel synthetic methods and explore their potential in various scientific domains. mdpi.comnih.govaalto.fi
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(10)13/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOBHYJXJOPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 3 4 Methoxyphenyl Pyrrolidin 2 One Derivatives
Functional Group Interconversions on the Pyrrolidinone Ring System
One common transformation is the introduction of substituents at the 4-position of the pyrrolidinone ring. For instance, 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be synthesized through multicomponent reactions and subsequently reacted with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.org The presence of an acyl group at the 4-position enables further functionalization through nucleophilic addition reactions. beilstein-journals.org
Another key reaction is the functionalization at the 3-position. The synthesis of 3-amino-pyrrolidin-2-ones containing fused or spirocyclic fragments has been reported. These amino derivatives can react with aldehydes, such as benzaldehyde, to form azomethines, which can be subsequently reduced to N-substituted 3-aminopyrrolidin-2-ones. researchgate.net Diazotization of these aminopyrrolidinones can lead to the formation of acetoxy or unsaturated derivatives. researchgate.net
The synthesis of hydroxylated pyrrolidines represents another important functional group interconversion. Enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine (B122466) derivatives has been achieved from serine, highlighting the potential for creating stereochemically complex molecules from readily available chiral precursors. unirioja.es
Reactions Involving the Lactam Carbonyl Group
The lactam carbonyl group in 3-(4-methoxyphenyl)pyrrolidin-2-one (B6256155) is a key site for chemical modifications, influencing the electronic properties and reactivity of the entire molecule. Common reactions at this position include reduction, thionation, and addition of nucleophiles.
Reduction of the lactam carbonyl to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the lactam into a pyrrolidine, a different class of heterocyclic compound with distinct biological and chemical properties. A general mechanism for the reduction of aldehydes and ketones, which is analogous to lactam reduction, involves nucleophilic attack by a hydride ion followed by protonation. masterorganicchemistry.com
Thionation, the conversion of the carbonyl group to a thiocarbonyl group, is typically accomplished using reagents like Lawesson's reagent. This reaction alters the electronic character of the lactam, and the resulting thiolactam can serve as a versatile intermediate for further synthesis. For example, a chiral amide was converted to its corresponding thioamide in 81% yield using Lawesson's reagent. acs.org
Nucleophilic addition to the carbonyl carbon is another fundamental reaction. While the amide resonance of the lactam makes the carbonyl less electrophilic than a ketone, strong nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl, leading to ring-opened products or, in some cases, tertiary alcohols after an aqueous workup. masterorganicchemistry.com The mechanism for these additions generally involves a two-step process of nucleophilic attack followed by protonation. masterorganicchemistry.com
Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.
Electrophilic Aromatic Substitution (EAS): The methoxy (B1213986) group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. scranton.edu Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will predominantly occur at the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring). The directing nature of the methoxy group is due to its ability to donate electron density by resonance, which stabilizes the arenium ion intermediate formed during the reaction. scranton.edu
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich rings, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups. libretexts.org For the 4-methoxyphenyl moiety to undergo SNAr, it would typically require the presence of a good leaving group and strong electron-withdrawing substituents, usually nitro groups, positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org In the absence of such activating groups, the 4-methoxyphenyl ring is generally unreactive towards nucleophilic aromatic substitution.
Derivatization and Functionalization at the Pyrrolidinone Nitrogen Atom
The nitrogen atom of the pyrrolidinone ring in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and biological properties. Common functionalization reactions include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the deprotonated lactam (formed by treatment with a suitable base) with an alkyl halide. A variety of alkyl groups, including functionalized ones, can be introduced. For instance, derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety attached to the nitrogen have been synthesized and shown to possess biological activity. researchgate.net
N-Acylation: Acyl groups can be introduced at the nitrogen position by reaction with acyl chlorides or anhydrides, often in the presence of a base. This transformation leads to the formation of N-acylpyrrolidinones. An example includes the synthesis of 1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone. bldpharm.com
N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the lactam nitrogen and an aryl halide. This method has been used to generate sterically bulky spiro bis-lactam compounds. acs.org
These derivatizations at the nitrogen atom are crucial for exploring the structure-activity relationships of pyrrolidinone-based compounds in various therapeutic areas.
Ring-Opening and Rearrangement Reactions of the Pyrrolidinone Core
The pyrrolidinone ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of new chemical scaffolds.
Ring-Opening Reactions: The lactam bond can be cleaved through hydrolysis, which can be catalyzed by either acid or base. This reaction results in the formation of a γ-amino acid, specifically 4-amino-4-(4-methoxyphenyl)butanoic acid. The stability of the five-membered ring makes this reaction less facile than for larger ring lactams. Strong nucleophiles can also induce ring-opening. For example, the reaction of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide with amine buffers or sodium hydroxide (B78521) solutions leads to a ring transformation. nih.gov The rate-limiting step can be the ring opening of a tetrahedral intermediate. nih.gov
Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented in the provided search results, related pyrrolidinone systems can undergo various rearrangements. For instance, diazotization of 3-aminopyrrolidin-2-ones can lead to rearrangements through carbocation intermediates. researchgate.net
The study of these ring-opening and rearrangement reactions is important for understanding the stability of the pyrrolidinone core and for accessing new classes of compounds derived from this scaffold.
Synthesis of Fused and Spirocyclic Systems Incorporating the Pyrrolidinone Motif
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.
Fused Systems: The pyrrolidinone ring can be fused with other heterocyclic or carbocyclic rings. While specific examples starting directly from this compound are not detailed in the provided search results, general strategies often involve intramolecular cyclization reactions. For instance, a suitably functionalized side chain on the pyrrolidinone ring or nitrogen atom could undergo cyclization to form a fused system.
Spirocyclic Systems: The synthesis of spirocyclic compounds containing a pyrrolidinone ring is a well-established area of research. A common and powerful method for constructing such systems is the 1,3-dipolar cycloaddition reaction. nih.gov Azomethine ylides, often generated in situ from the reaction of an α-amino acid (like sarcosine) and an aldehyde or ketone (like isatin), can react with dipolarophiles to form spiro-pyrrolidine derivatives. researchgate.netrsc.org Specifically, the reaction of an azomethine ylide with a 3-ylideneoxindole can generate diverse spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov These reactions can be performed as one-pot, three-component domino reactions, offering an efficient and environmentally friendly approach to complex spirocyclic scaffolds. rsc.org The resulting spiro[indole-3,3'-pyrrolidin]-2(1H)-ones are a privileged motif found in many natural products. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 3 4 Methoxyphenyl Pyrrolidin 2 One and Analogues
X-ray Crystallographic Analysis of Pyrrolidinone Derivatives
X-ray crystallography is a premier technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. mkuniversity.ac.in It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are fundamental to understanding a molecule's conformation and how it interacts with its neighbors in a crystal lattice. mkuniversity.ac.in For pyrrolidinone derivatives, this technique has been instrumental in confirming molecular structures and revealing detailed conformational and packing information. researchgate.netjyu.finih.gov
Determination of Molecular Conformations and Torsion Angles
The conformation of the five-membered pyrrolidinone ring is a key structural feature. Studies on various analogues show that this ring typically adopts a non-planar, puckered conformation, most commonly an envelope shape. acs.orgresearchgate.net In the case of 3-halo-derivatives of 1-methylpyrrolidin-2-one, the C4 atom often acts as the "flap" of the envelope, alternating its position above or below the plane formed by the amide group (O=C-N-R). acs.orgresearchgate.net Consequently, a substituent at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position relative to this ring structure. acs.orgresearchgate.net
Table 1: Crystallographic Data for Selected Pyrrolidinone Analogues
| Compound | Crystal System | Space Group | Key Torsion/Dihedral Angles | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one | Monoclinic | P2₁/c | Dihedral angle (pyrrole-benzene): 8.0(1)° | nih.gov |
| (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone | Orthorhombic | P2₁2₁2₁ | Dihedral angle (central pyridine-phenyl): 39.72(5)° | nih.gov |
| 1,2-dimorpholinoethane (contains related saturated heterocycle) | Monoclinic | P2₁/n | Molecule has a center of symmetry | jyu.fi |
| 1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one | Not specified | Not specified | Data reported but specific angles not highlighted in abstract | rsc.org |
Investigation of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, π-π Stacking)
The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. For pyrrolidinone derivatives, hydrogen bonding and π-π stacking are paramount. The lactam functionality (-CONH-) inherent to the pyrrolidin-2-one ring provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making it a potent motif for forming robust intermolecular connections.
Hydrogen Bonding: This is a dominant interaction in the crystal structures of pyrrolidinones. For example, in the crystal structure of 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one, molecules pair up through N-H···O hydrogen bonds to form well-defined centrosymmetric dimers. nih.gov Similarly, studies on aryldipyrrolidones demonstrate that the N-H groups of the lactam rings are critical for self-assembly, often leading to ordered columnar structures. rsc.orgrsc.org The specific hydrogen bonding patterns can vary; in a cocrystal of a pyrazole (B372694) derivative containing a 4-methoxyphenyl (B3050149) group, a diverse network of N–H···O=C, N–H···OMe, and N–H···S bonds was observed, highlighting the versatility of these interactions. mdpi.com
π-π Stacking: The aromatic 4-methoxyphenyl group of the title compound is expected to participate significantly in π-π stacking interactions. These interactions, which occur between the electron clouds of adjacent aromatic rings, are crucial for the stabilization of crystal lattices. In some aryldipyrrolidones, π-π stacking is the primary driving force for self-assembly, particularly when the aromatic core is large. rsc.orgrsc.org Theoretical docking studies of related pyrrolopyrimidinone derivatives have also identified key π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in protein binding pockets. acs.org The combination of directional hydrogen bonds and broader π-π stacking interactions dictates the final three-dimensional architecture of these crystals. nih.govresearchgate.net
Analysis of Supramolecular Synthons in Pyrrolidinone Crystal Structures
The concept of supramolecular synthons provides a framework for understanding and predicting crystal structures based on recognizable and reliable intermolecular interaction patterns. rsc.orgrsc.orgnih.gov These synthons are essentially "supermolecules" formed by robust non-covalent bonds. They can be classified as homosynthons, involving self-complementary functionalities, or heterosynthons, formed between different but complementary groups. researchgate.net
In pyrrolidinone-containing structures, the amide-amide dimer is a classic and highly robust supramolecular homosynthon. This synthon is typically formed by a pair of N-H···O=C hydrogen bonds between two lactam rings, creating a characteristic ring motif. For instance, cocrystals of racetams (which feature a pyrrolidinone core) consistently display the R²₂(8) amide-amide homosynthon. mdpi.com A related motif, the R²₂(10) ring, is observed in the crystal structure of 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one, arising from N-H···O hydrogen bonds that create centrosymmetric dimers. nih.gov Recognizing these recurring synthons is a cornerstone of crystal engineering, allowing for the rational design of new crystalline materials with desired packing arrangements and properties.
Solution-State Conformational Dynamics Studies
While X-ray crystallography provides a static picture of a molecule in the solid state, molecules in solution are often conformationally flexible. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for investigating these dynamic processes. nih.govfrontiersin.orgresearchgate.net
NMR studies on 3-halo-1-methylpyrrolidin-2-one derivatives have shown that these molecules exist in a dynamic equilibrium between pseudo-axial and pseudo-equatorial conformers in solution. acs.orgresearchgate.net This equilibrium is highly sensitive to the surrounding environment. Specifically, the population of the pseudo-equatorial conformer, which has a larger dipole moment, increases in solvents with higher relative permittivity. acs.orgresearchgate.net This indicates a strong solvent-solute interaction that can shift the conformational preference.
For 3-(4-Methoxyphenyl)pyrrolidin-2-one (B6256155), it is expected that a similar conformational equilibrium exists in solution. The pyrrolidinone ring would likely interconvert between different envelope conformations, leading to a dynamic equilibrium between states where the 4-methoxyphenyl group is in pseudo-axial and pseudo-equatorial orientations. The precise nature of this equilibrium would be influenced by the choice of solvent, with more polar solvents likely favoring the conformer with the greater dipole moment.
Spectroscopic Characterization for Elucidating Electronic Structure and Bonding in Pyrrolidinones
Spectroscopic techniques, often paired with computational methods, are essential for probing the electronic structure and nature of chemical bonds within a molecule. mkuniversity.ac.in
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light due to electronic transitions, typically from π or non-bonding orbitals to anti-bonding π* orbitals. youtube.com For pyrrolidinone systems, a characteristic absorption is often observed in the UV region. For example, Polyvinylpyrrolidone (PVP) exhibits a strong absorption maximum between 200 and 220 nm, which is attributed to the π → π* electronic transition of the amide carbonyl group. researchgate.net The precise position and intensity of this peak for this compound would also be influenced by the electronic conjugation with the methoxyphenyl ring. Derivative UV-Vis spectroscopy can further enhance analysis by resolving overlapping spectral features. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. thermofisher.comresearchgate.net For this compound, the FT-IR spectrum is expected to show prominent absorption bands corresponding to:
N-H stretching of the lactam.
C-H stretching from the aromatic and aliphatic portions.
A strong C=O (amide I) stretching band, characteristic of the lactam ring.
C-O stretching from the methoxy (B1213986) ether group.
C-N stretching of the amide.
Aromatic C=C bending vibrations. The spectrum of a related compound, trans-Ferulic acid, provides a useful reference for these assignments. nist.gov
Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. acs.orgmdpi.com These calculations can predict molecular geometries, vibrational frequencies (which can be compared directly with experimental FT-IR spectra), and electronic properties. Natural Bond Orbital (NBO) analysis, a computational technique, can provide deeper insight into bonding by quantifying electronic delocalization and hyperconjugative interactions. For instance, NBO analysis of 3-halo-pyrrolidinones revealed that electrostatic repulsion, rather than delocalization, governs the conformational equilibrium for chloro and bromo derivatives. acs.org
Table 2: Key Spectroscopic Features for Pyrrolidinone Systems
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| UV-Vis | Absorption max. ~200-220 nm | π → π* transition of the carbonyl group in the pyrrolidinone ring | researchgate.net |
| FT-IR | Strong C=O stretch (Amide I) | Vibration of the lactam carbonyl group | nist.gov |
| FT-IR | N-H stretch | Vibration of the lactam N-H bond | nist.gov |
| NMR | Solvent-dependent chemical shifts | Equilibrium between different solution-state conformers | acs.orgresearchgate.net |
Computational and Theoretical Studies on 3 4 Methoxyphenyl Pyrrolidin 2 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of molecules. While specific DFT studies exclusively on 3-(4-Methoxyphenyl)pyrrolidin-2-one (B6256155) are not widely available in public literature, extensive research on analogous pyrrolidinone derivatives and related structures provides a strong basis for understanding its behavior.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org
For molecules containing the pyrrolidinone ring, the HOMO is typically localized over the electron-rich regions, which often include the aromatic ring and the nitrogen atom of the lactam. The LUMO, conversely, is generally distributed over the carbonyl group and the aromatic system, indicating these as the primary sites for nucleophilic attack.
In the case of this compound, the methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group. This would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to an unsubstituted analog. Theoretical calculations on related push-pull chromophores have been used to understand their stability and electronic transitions, which are directly related to the HOMO and LUMO energy levels. researchgate.net
Table 1: Predicted Frontier Orbital Characteristics for this compound
| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | 4-methoxyphenyl (B3050149) ring, nitrogen atom of the pyrrolidinone ring | Susceptibility to electrophilic attack |
| LUMO | Carbonyl group (C=O) of the pyrrolidinone ring, phenyl ring | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small due to the electron-donating methoxy group | Higher reactivity compared to non-substituted analogs |
This table is generated based on established principles of computational chemistry and data from analogous structures, in the absence of direct studies on the target compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. libretexts.org MEP maps use a color spectrum to represent the electrostatic potential on the electron density surface. wolfram.com Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. wolfram.comresearchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy group, highlighting these as key hydrogen bond acceptor sites. The aromatic ring would likely exhibit a gradient of potential, influenced by the electron-donating methoxy group. Regions of positive potential (blue) would be anticipated around the N-H proton of the lactam, indicating its role as a hydrogen bond donor. Studies on other pyrrolidinone derivatives have used MEP maps to understand interactions and active sites. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing insights into transition states and energy barriers that are often difficult to determine experimentally. The synthesis of pyrrolidinone derivatives can occur through various routes, including multicomponent reactions and cycloadditions. tandfonline.com
For instance, the synthesis of pyrrolidinedione derivatives has been studied using quantum chemical calculations to understand the energy barriers of each step, including Michael addition and cyclization. rsc.org Such studies reveal that while some steps like cyclization may have low energy barriers (e.g., 11.9 kJ mol⁻¹), other processes like proton transfer can have significantly higher barriers (e.g., 197.8 kJ mol⁻¹), thus acting as the rate-determining step. rsc.org Similarly, DFT calculations have been employed to understand the mechanism of reactions involving other cyclic compounds, such as the insertion of amidines into cyclopropanones, revealing reaction barriers on the order of 14 kcal mol⁻¹. acs.org
A plausible synthetic route to this compound involves the reductive cyclization of a precursor. Computational modeling of such a reaction would involve:
Geometry optimization of reactants, intermediates, transition states, and products.
Frequency calculations to confirm the nature of stationary points.
Calculation of reaction energies and activation barriers to determine the most favorable pathway.
These computational approaches provide a detailed, step-by-step understanding of the reaction, guiding the optimization of reaction conditions.
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes. nih.gov For a molecule like this compound, which possesses a flexible pyrrolidinone ring and a rotatable phenyl group, MD simulations can reveal the dynamic interplay between these components.
An MD simulation would typically involve:
Placing the molecule in a simulated solvent box.
Applying a force field (e.g., AMBER, CHARMM) to describe the interatomic forces. nih.gov
Solving Newton's equations of motion to simulate the movement of atoms over a set period.
The resulting trajectory provides a wealth of information on conformational preferences, such as the puckering of the pyrrolidinone ring and the rotational angle of the methoxyphenyl group relative to the lactam ring. These conformational dynamics are crucial as they can influence the molecule's ability to interact with other molecules, such as receptors or enzymes. While specific MD studies on this compound are not readily found, simulations on other complex organic molecules have successfully predicted thermal conductivity and other dynamic properties. osti.gov
In Silico Ligand-Receptor Interaction Studies of Pyrrolidinone Derivatives (Non-Clinical Focus)
Computational docking and related in silico methods are pivotal in predicting how a ligand might interact with a protein's binding site. These studies are fundamental in chemical biology for understanding molecular recognition, even outside a clinical context.
Molecular Docking Analyses for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ubaya.ac.id This method is widely used to understand the binding modes of various ligands, including pyrrolidinone derivatives, with different enzymes and receptors. nih.gov
In a typical docking study involving a pyrrolidinone derivative, the following steps are taken:
A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank. ubaya.ac.id
The ligand, in this case, a pyrrolidinone derivative, is prepared in a 3D format.
A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular forces and shape complementarity.
Docking studies on various pyrrolidinone derivatives have revealed key interactions. For example, research on their interaction with influenza neuraminidase identified crucial hydrogen bonds and electrostatic interactions with specific amino acid residues like Trp178, Arg371, and Tyr406. nih.gov Another study on pyrrolidinone derivatives as ENPP1 inhibitors showed that the amide group could mimic the binding mode of a methoxyphenyl group, forming hydrogen bonds and π-π stacking interactions within the binding site. acs.org These findings underscore the importance of the pyrrolidinone core and its substituents in determining binding affinity and specificity.
Identification of Key Amino Acid Residue Interactions
Computational and theoretical studies focused specifically on the interactions between this compound and key amino acid residues are not available in the reviewed scientific literature. While research exists on related compounds containing either a pyrrolidin-2-one core or a methoxyphenyl group, direct computational analysis detailing the specific binding and molecular interactions of this compound with proteins at the amino acid level has not been publicly reported.
Molecular modeling and docking studies are crucial for elucidating the potential binding modes and key interactions of a ligand within the active site of a protein. These studies can predict hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the small molecule and specific amino acid residues, providing a rational basis for drug design and optimization.
The absence of such studies for this compound means that there is currently no data to populate tables detailing its specific amino acid residue interactions, binding energies, or interaction types (e.g., hydrogen bond, hydrophobic, pi-pi stacking) with any particular protein target.
Further research, including molecular docking and dynamic simulations, would be required to identify and characterize the key amino acid residues that may interact with this compound and to understand its potential mechanism of action at a molecular level.
Mechanistic Biological Activity Studies and Structure Activity Relationships of 3 4 Methoxyphenyl Pyrrolidin 2 One Analogues Strictly in Vitro and Non Clinical
In Vitro Inhibitory Activities of Pyrrolidinone Derivatives
Derivatives of the pyrrolidinone core have been extensively evaluated in vitro to determine their potential as inhibitors of various biological targets and modulators of cellular processes. These non-clinical studies are fundamental in elucidating the mechanisms of action and identifying promising compounds for further investigation.
Enzyme Inhibition Assays (e.g., Dihydrofolate Reductase, Glucosamine-6-Phosphate Synthase)
While specific inhibitory data for 3-(4-Methoxyphenyl)pyrrolidin-2-one (B6256155) against Dihydrofolate Reductase (DHFR) and Glucosamine-6-Phosphate (GlcN-6-P) Synthase are not extensively documented in the reviewed literature, the broader class of pyrrolidinone derivatives has demonstrated significant and varied enzyme-inhibiting capabilities. DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents. wikipedia.orgnih.govpatsnap.com Similarly, GlcN-6-P synthase is a target for antifungal and antibacterial drugs. nih.govnih.gov
Research into related pyrrolidine (B122466) structures reveals a wide spectrum of enzyme inhibition. For instance, certain pyrrolidine-based benzenesulfonamide (B165840) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCAI and hCAII). nih.govfrontiersin.org Notably, a derivative featuring a 4-methoxyphenyl (B3050149) substituent was among the most promising AChE inhibitors, with a Ki value of 27.21 ± 3.96 nM. nih.govfrontiersin.org In another study, a different pyrrolidine analogue also containing a 4-methoxyphenyl group was found to be the most active compound against the AChE enzyme, with an IC50 of 1.16 ± 0.1 μmol/L. nih.govfrontiersin.org
Furthermore, various pyrrolidinone derivatives have been shown to inhibit other enzymes, including caspases, which are involved in apoptosis. nih.gov Spiropyrrolidine derivatives have been reported as inhibitors of GPX4/MDM2 and α-amylase. nih.gov These findings underscore the capacity of the pyrrolidinone scaffold to serve as a foundation for developing specific enzyme inhibitors, even if the precise activity of this compound against DHFR and GlcN-6-P synthase requires further direct investigation.
| Compound/Derivative Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidine-based benzenesulfonamide with 4-methoxyphenyl group | Acetylcholinesterase (AChE) | Potent inhibition with a Ki value of 27.21 ± 3.96 nM. | nih.govfrontiersin.org |
| Pyrrolidine derivative with 4-methoxyphenyl group | Acetylcholinesterase (AChE) | Most active in its series with an IC50 of 1.16 ± 0.1 μmol/L. | nih.govfrontiersin.org |
| Pyrrolidine-based benzenesulfonamide | Carbonic Anhydrase I (hCAI) | Significant inhibition with a Ki of 17.61 ± 3.58 nM. | nih.govfrontiersin.org |
| Pyrrolidine-based benzenesulfonamide | Carbonic Anhydrase II (hCAII) | Significant inhibition with a Ki of 5.14 ± 0.61 nM. | nih.govfrontiersin.org |
| 4,4-difluorinated pyrrolidinyl derivative | Caspase-3 and Caspase-7 | Inhibition with IC50 values of 362 nM and 178 nM, respectively. | nih.gov |
| 1,2,4-oxadiazole pyrrolidine derivative with 4-trifluorophenyl group | Dipeptidyl peptidase-4 (DPP-IV) | Best inhibition in its series with an IC50 of 11.32 ± 1.59 μM. | nih.govfrontiersin.org |
Mechanistic Insights into Cellular Process Modulation (e.g., Cell Proliferation Inhibition in vitro)
The modulation of cellular processes, particularly the inhibition of cell proliferation, is a hallmark of many biologically active pyrrolidinone derivatives. In vitro studies have consistently shown that these compounds can exert cytotoxic or antiproliferative effects against various human cancer cell lines.
For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are structurally related to the subject compound, were evaluated for their anticancer activity against human A549 lung adenocarcinoma cells. mdpi.com The results indicated that the incorporation of specific heterocyclic rings, namely 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the pyrrolidinone structure significantly enhanced the inhibition of cancer cell viability, reducing it to 28.0% and 29.6%, respectively. mdpi.com
In another study, novel spirooxindole-pyrrolidine heterocyclic hybrids were synthesized and tested against HepG2 (liver cancer) cells in vitro. nih.gov These complex molecules, which feature a pyrrolidine ring, demonstrated anticancer activity, highlighting the potential of this scaffold in developing agents that interfere with cancer cell growth. nih.gov Further research has identified pyrrolidine-substituted carbazole (B46965) derivatives as having an antiproliferative effect against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cells. nih.govfrontiersin.org These studies collectively suggest that the pyrrolidinone core is a valuable pharmacophore for designing molecules that can inhibit cell proliferation through various mechanistic pathways.
| Derivative Class | Cell Line | Effect | Reference |
|---|---|---|---|
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 1,3,4-oxadiazolethione ring | A549 (Human Lung Adenocarcinoma) | Reduced cell viability to 28.0%. | mdpi.com |
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid with 4-aminotriazolethione ring | A549 (Human Lung Adenocarcinoma) | Reduced cell viability to 29.6%. | mdpi.com |
| Spirooxindole-pyrrolidine hybrids | HepG2 (Liver Cancer) | Demonstrated anticancer activity. | nih.gov |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29 (Colon Cancer), SH-SY5Y (Neuroblastoma) | Showed antiproliferative effects. | nih.govfrontiersin.org |
Antioxidant Activity Evaluation in vitro
Oxidative stress is implicated in numerous disease states, and compounds with antioxidant properties can mitigate cellular damage by neutralizing reactive oxygen species. A study focused on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones—a class of compounds directly related to the subject of this article—evaluated their antioxidant potential. researchgate.net Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, researchers found that several of these derivatives exhibited antioxidant activity. researchgate.net While some compounds showed moderate scavenging action, the study successfully demonstrated that the 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) framework can be endowed with antioxidant properties through appropriate substitution at the 4-position. researchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidinone derivatives, these investigations have provided valuable insights into optimizing their therapeutic potential.
Correlation of Substituent Variations on the Pyrrolidinone Ring with In Vitro Biological Response
Modifications to the pyrrolidinone ring itself have been shown to have a profound impact on biological activity. A key SAR finding comes from a study on caspase inhibitors, where substituents at the 4-position of the pyrrolidine ring were varied. nih.gov Enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be 100 to 1000 times more potent as inhibitors of caspases-3 and -7 than the corresponding 4-methoxy analogues. nih.gov The 4,4-difluorinated compound demonstrated the highest potency, indicating that electronegative fluorine atoms at this position significantly enhance inhibitory activity. nih.gov
In the context of anticancer activity, the introduction of larger heterocyclic substituents to the pyrrolidinone core has proven beneficial. The incorporation of 1,3,4-oxadiazolethione or 4-aminotriazolethione rings into a 5-oxo-pyrrolidine-3-carboxylic acid structure led to a marked increase in cytotoxicity against A549 lung cancer cells. mdpi.com Furthermore, in a series of N-benzoylthiourea-pyrrolidine derivatives, the presence of a 4-chlorophenyl group resulted in better anti-tuberculosis activity than other substitutions. nih.govfrontiersin.org These examples clearly illustrate that the biological response of pyrrolidinone-based compounds can be finely tuned by strategic placement of different functional groups on the core ring.
Role of the 4-Methoxyphenyl Moiety in Modulating In Vitro Activity
The 4-methoxyphenyl group attached to the pyrrolidinone ring is not merely a passive component but plays an active role in modulating biological activity. Several studies highlight its importance, particularly in the context of enzyme inhibition.
In multiple investigations of acetylcholinesterase (AChE) inhibitors, derivatives containing the 4-methoxyphenyl group were consistently among the most potent compounds. nih.govfrontiersin.org One study reported a Ki value of 27.21 ± 3.96 nM for a pyrrolidine-based benzenesulfonamide bearing this moiety. nih.govfrontiersin.org Another found that a different pyrrolidine analogue with a 4-methoxyphenyl substituent was the most effective AChE inhibitor in its series. nih.govfrontiersin.org This suggests that the electronic and steric properties of the 4-methoxyphenyl group—with its electron-donating methoxy (B1213986) group and planar aromatic ring—are well-suited for favorable interactions within the active site of AChE.
Conversely, in the development of caspase inhibitors, the 4-methoxy substitution on the pyrrolidinyl ring was found to be less effective than a 4-fluoro substitution, indicating that for certain targets, the methoxy group may not be optimal. nih.gov A study that synthesized a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones for antioxidant and antibacterial evaluation provides a direct platform to analyze the interplay between the fixed 1-(4-methoxyphenyl) group and various substituents at the 4-position of the pyrrolidinone ring. researchgate.net The collective evidence points to the 4-methoxyphenyl moiety as a critical determinant of biological activity, whose influence is dependent on the specific biological target and the other substituents present on the pyrrolidinone scaffold.
Receptor Binding and Interaction Mechanisms of this compound Analogues (Non-Clinical Context)
The pyrrolidine ring is a fundamental structural motif in numerous biologically active compounds, valued for its ability to explore three-dimensional space due to its non-planar structure, a feature referred to as "pseudorotation". nih.gov This characteristic, along with the potential for stereoisomerism, allows pyrrolidine derivatives to achieve specific orientations for optimal interaction with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an associated NH group can serve as a hydrogen bond donor, further enhancing its binding capabilities to proteins and receptors. pharmablock.com
While specific receptor binding data for this compound is not extensively detailed in publicly available literature, research on its analogues provides significant insights into their interaction with various receptors. Structure-activity relationship (SAR) studies on these related compounds help to elucidate the potential binding mechanisms.
GABA Transporter Inhibition
A series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit the GABA transport proteins GAT1 and GAT3. nih.gov Research indicated that the presence of a lipophilic group at the C-4 position of the proline ring could be advantageous for potent inhibition at GAT3. nih.gov Specifically, 4-hydroxyproline (B1632879) derivatives featuring a 4-methoxyphenyl group at the 4-position generally showed improved inhibition of GAT3 compared to analogues lacking this substitution. nih.gov This suggests that the 4-methoxyphenyl group plays a crucial role in the interaction with the GAT3 transporter.
Opioid Receptor Affinity
In the context of opioid receptors, the methoxy group at position 3 of the phenyl ring has been shown to influence binding affinity. nih.gov Studies on morphine derivatives revealed that a methoxyl group at this position could lead to weaker receptor binding compared to their O-demethylated metabolites. nih.gov For instance, hydrocodone, which has a methoxy group, displays weaker binding (Ki = 19.8 nM) than its metabolite hydromorphone (Ki = 0.6 nM). nih.gov This principle may have relevance for this compound analogues, suggesting that the methoxyphenyl moiety is a key determinant in receptor interaction.
Chemokine and Other Receptor Interactions
Analogues of this compound have been investigated for their activity at other receptors as well. For example, certain pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor. nih.govfrontiersin.org One such compound, containing a pyridine, piperazine, and pyrimidine (B1678525) along with the pyrrolidine ring, demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.govfrontiersin.org
Furthermore, research into ghrelin receptor agonists has identified a series of pyrrolidine-based compounds as potent full agonists. acs.org These findings underscore the versatility of the pyrrolidine scaffold in targeting a diverse range of receptors. acs.org
The table below summarizes the in vitro receptor binding data for some pyrrolidine analogues.
| Compound Class | Target Receptor | Activity | Measurement (nM) |
| Pyrrolidine Derivative | CXCR4 | Antagonist | IC₅₀ = 79 |
| Hydrocodone | μ-Opioid Receptor | Binding Affinity | Ki = 19.8 |
| Hydromorphone | μ-Opioid Receptor | Binding Affinity | Ki = 0.6 |
This table presents data for analogues and related compounds to illustrate the binding potential of the pyrrolidinone scaffold.
Future Perspectives and Challenges in Research on 3 4 Methoxyphenyl Pyrrolidin 2 One
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency
A significant challenge in the synthesis of pyrrolidin-2-one derivatives lies in developing methods that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh conditions or toxic reagents. researchgate.net The future of synthesizing 3-(4-Methoxyphenyl)pyrrolidin-2-one (B6256155) and its analogues will focus on green chemistry principles to enhance sustainability and efficiency.
Key areas of development include:
One-Pot, Multicomponent Reactions: These reactions, which combine three or more reactants in a single step to form a complex product, are highly efficient. Methodologies using natural catalysts like citric acid in green solvents such as ethanol (B145695), potentially enhanced by ultrasound irradiation, represent a promising sustainable approach for synthesizing substituted pyrrolidinones. rsc.orgnih.gov
Novel Catalytic Systems: The exploration of new catalysts is crucial. This includes biocatalysis, using enzymes like transaminases for the asymmetric synthesis of chiral pyrrolidines from ω-chloroketones, which offers high enantioselectivity under mild conditions. acs.org Furthermore, developing novel metal-based catalysts, such as cobalt complexes for reductive coupling reactions, can open new pathways to complex derivatives that are otherwise difficult to access. acs.org
Innovative Reaction Cascades: Designing cascade or domino reactions, where a series of intramolecular transformations occur sequentially after an initial triggering event, can significantly improve synthetic efficiency. For instance, selective syntheses of pyrrolidin-2-ones have been achieved through the ring contraction of piperidine (B6355638) derivatives, a process that could be adapted for aryl-substituted lactams. rsc.org
Exploration of Undiscovered Chemical Transformations and Reaction Pathways
The this compound scaffold holds untapped potential for novel chemical transformations. While its basic structure is known, exploring its reactivity in more complex and unconventional reactions is a key future direction. The goal is to diversify the available chemical space and generate novel derivatives with unique properties.
Future research will likely focus on:
Late-Stage Functionalization: Developing methods to modify the core structure after its initial synthesis is highly desirable. This could involve C-H activation strategies to introduce functional groups at specific positions on the pyrrolidinone ring or the methoxyphenyl moiety, allowing for rapid generation of a library of analogues from a common intermediate.
Domino and Cascade Reactions: Investigating complex reaction cascades initiated from the existing functional groups of this compound could lead to the formation of intricate polycyclic structures. For example, intramolecular amination reactions, such as the Buchwald–Hartwig amination, have been used to create sterically bulky spiro bis-lactam compounds from similar α-quaternary lactams. acs.org
Discovery of Unforeseen Pathways: The application of automated reaction prediction tools could help uncover unexpected but chemically plausible reaction pathways. nih.gov By computationally exploring the reactivity of the molecule under various conditions, researchers can identify and then experimentally validate novel transformations, such as unique cyclizations or rearrangements, that are not obvious from classical chemical knowledge. nih.gov
Advanced Computational Predictions for Rational Design and Reactivity Control
Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and understanding chemical reactivity. For this compound, these methods offer a path to rationally design new molecules with desired properties and to predict their chemical behavior, thereby reducing the trial-and-error nature of laboratory work.
Future applications in this area include:
Rational Drug Design: By combining the pharmacophoric features of known active molecules into a single scaffold, new multi-target agents can be designed. nih.gov Computational docking studies can predict how derivatives of this compound might bind to specific biological targets, such as protein kinases or enzymes like cyclooxygenase (COX). nih.govnih.gov This allows for the pre-screening of virtual compounds and prioritization of the most promising candidates for synthesis.
Predicting Reaction Outcomes: Advanced computational tools can model reaction pathways and predict their activation energies. nih.gov This is particularly useful for complex or novel reactions where multiple products are possible. By understanding the energetics of different pathways, reaction conditions can be optimized to favor the desired product, enhancing yield and selectivity.
Pharmacokinetic Predictions: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for early-stage drug development. nih.gov Applying these models to virtual libraries of this compound derivatives can help identify candidates with favorable drug-like properties before committing resources to their synthesis and testing.
Expanding Mechanistic Understanding of In Vitro Biological Interactions for Targeted Molecular Design
While various derivatives of the pyrrolidinone scaffold have shown promising biological activity, a deep mechanistic understanding of how they interact with their biological targets at a molecular level is often lacking. Future research must focus on elucidating these mechanisms to enable the design of more potent, selective, and safer therapeutic agents.
Key research objectives include:
Target Identification and Validation: For derivatives that show interesting phenotypic effects (e.g., anticancer activity), identifying the specific protein target(s) is paramount. Techniques such as chemical proteomics and thermal shift assays can be employed to find the direct binding partners of these compounds.
Elucidating Binding Modes: Once a target is identified, determining the precise binding mode through techniques like X-ray crystallography or cryo-electron microscopy is essential. This structural information is invaluable for structure-based drug design, allowing for modifications that enhance binding affinity and selectivity. For instance, understanding how pyrazolo[3,4-b]pyridine derivatives inhibit specific cyclin-dependent kinases (CDKs) allows for the rational design of more potent cell cycle inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing a series of analogues with targeted modifications—such as varying substituents on the phenyl ring or altering the stereochemistry—and evaluating their in vitro activity. nih.govresearchgate.net These studies, for example, have shown that the type of substituent on the phenyl ring can significantly influence cytotoxicity and kinase inhibitory activity in related heterocyclic systems. nih.gov This detailed SAR knowledge provides a clear roadmap for optimizing the lead compound into a clinical candidate.
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)pyrrolidin-2-one, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, a multi-step approach may include:
Nucleophilic substitution : Reacting 4-methoxyphenylamine with a γ-lactam precursor.
Cyclization : Using catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF) under reflux .
- Optimization : Adjust temperature (80–120°C), solvent polarity, and stoichiometry to enhance yield. Monitor via TLC or HPLC for intermediate purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C for long-term stability .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?
- Methodological Answer :
- DFT calculations : Model transition states and intermediates (e.g., Gaussian 09) to predict regioselectivity in substitution reactions.
- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track lactam ring-opening pathways via MS .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for pyrrolidinone derivatives?
- Methodological Answer :
- Cross-validation : Compare X-ray data (bond lengths/angles) with NMR-derived NOE effects to confirm conformers.
- Dynamic NMR : Analyze coalescence temperatures for flexible substituents (e.g., methoxyphenyl rotation barriers) .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays.
- In vivo models : Administer in zebrafish or murine models to assess bioavailability and toxicity (dose range: 10–100 mg/kg) .
Q. What advanced synthetic strategies improve enantiomeric purity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
